
2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester is a member of phthalimides.
Applications De Recherche Scientifique
1. Fragrance Ingredient Safety and Environmental Impact
2-Thiophenecarboxylic acid, ethyl ester has been evaluated for various toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It is not genotoxic and its exposure is below the Threshold of Toxicological Concern for different toxicity endpoints. It is also not expected to be phototoxic/photoallergenic and is environmentally safe, as it is not a persistent, bioaccumulative, and toxic (PBT) substance (Api et al., 2020).
2. Synthesis of β-thiophenecarboxylic Acids
A method for synthesizing esters of β-thiophenecarboxylic acids has been developed, which includes converting ethyl tetrahydrothionaphthene-3-carboxylate into ethyl thionaphthene-3-carboxylic acid through dehydrogenation (Shvedov et al., 1967).
3. Role in Synthesis of Heterocyclic Compounds
Thiophene-containing compounds, including those with a thiophene nucleus, have been synthesized for their biological activities such as anticancer, antibacterial, antiviral, and antioxidant activities. This research emphasizes the potential of thiophene compounds in medicinal chemistry (Mabkhot et al., 2017).
4. Electropolymerization for Cross-Linked Conducting Films
The ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid has been synthesized and electropolymerized to create highly cross-linked, insoluble polymer films. These films exhibit hard and durable properties, useful in various applications (Dass et al., 2006).
5. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic Acid Esters
A synthesis method involving the reaction of thiophene with a catalyst system has been developed to create 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters. This demonstrates the compound's role in complex chemical synthesis processes (Khusnutdinov et al., 2008).
6. Electrochromic Properties in Conducting Polymers
Conducting polymers of various esters, including octanoic acid 2-thiophen-3-yl-ethyl ester, have been synthesized and characterized for their electrochromic properties. These polymers exhibit color changes and have potential applications in electrochromic devices (Camurlu et al., 2005).
7. DNA Hybridization Electrochemical Sensor
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been used in electrochemical hybridization sensors. This highlights its potential in biomedical applications, especially in DNA detection and analysis (Cha et al., 2003).
Propriétés
Nom du produit |
2-Thiophenecarboxylic acid 2-(1,3-dioxo-2-isoindolyl)ethyl ester |
|---|---|
Formule moléculaire |
C15H11NO4S |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C15H11NO4S/c17-13-10-4-1-2-5-11(10)14(18)16(13)7-8-20-15(19)12-6-3-9-21-12/h1-6,9H,7-8H2 |
Clé InChI |
TZDQVHLIIZAVBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



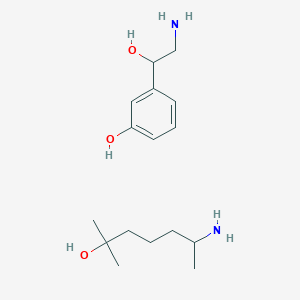
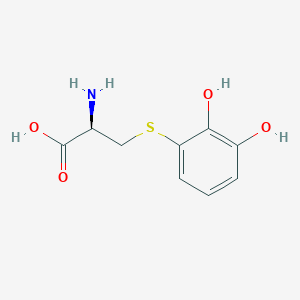
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
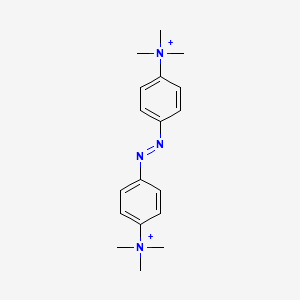
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
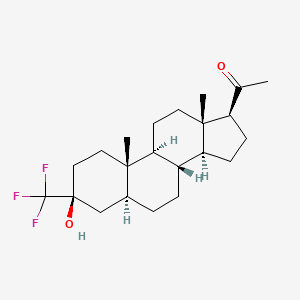
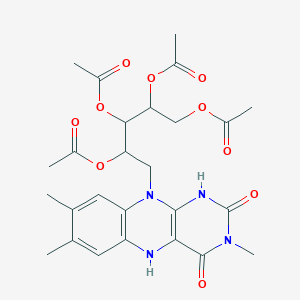
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
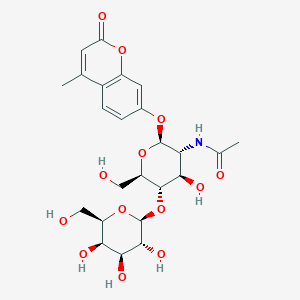

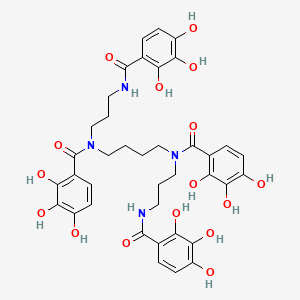
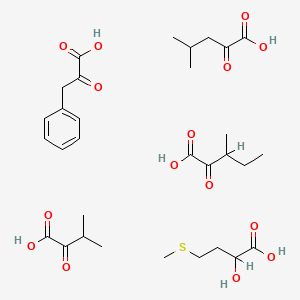
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)